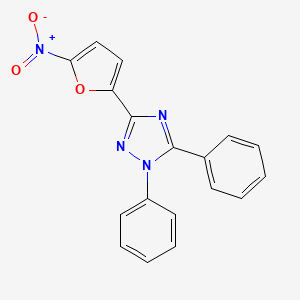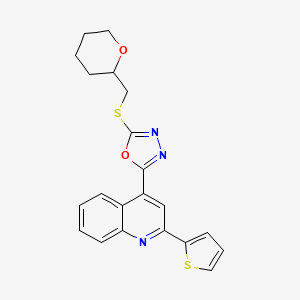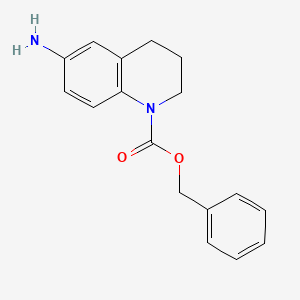
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a piperidine ring attached to a 4-methyl-1-phenylhex-1-yn-3-yl group. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine typically involves the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate, 4-methyl-1-phenylhex-1-yne. This can be achieved through the reaction of 4-methyl-1-phenylhex-1-ene with a strong base such as sodium amide in liquid ammonia.
Addition of Piperidine: The alkyne intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and therapeutic potential .
Comparación Con Compuestos Similares
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)morpholine
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)pyrrolidine
- 1-(4-Methyl-1-phenylhex-1-yn-3-yl)azepane
Comparison: 1-(4-Methyl-1-phenylhex-1-yn-3-yl)piperidine is unique due to its specific structural features and the presence of the piperidine ring. Compared to similar compounds, it may exhibit distinct biological activities and pharmacological properties. For example, the piperidine ring may confer different binding affinities to receptors or enzymes compared to morpholine or pyrrolidine rings .
Propiedades
Número CAS |
682355-39-1 |
|---|---|
Fórmula molecular |
C18H25N |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
1-(4-methyl-1-phenylhex-1-yn-3-yl)piperidine |
InChI |
InChI=1S/C18H25N/c1-3-16(2)18(19-14-8-5-9-15-19)13-12-17-10-6-4-7-11-17/h4,6-7,10-11,16,18H,3,5,8-9,14-15H2,1-2H3 |
Clave InChI |
ZNFUOCRPAIYKFS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C#CC1=CC=CC=C1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)

![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)




